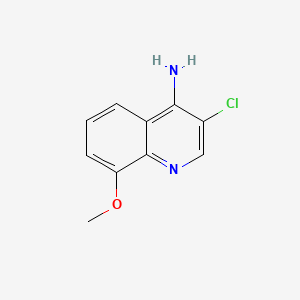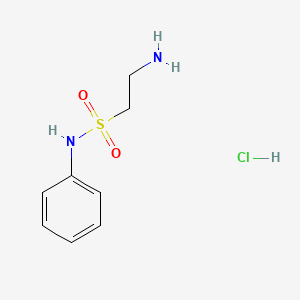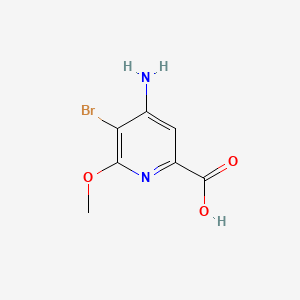
3-(Pyridin-2-yl)aniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridin-2-yl)aniline dihydrochloride (3-PA-DHC) is a small organic molecule that has been widely studied for its potential applications in the fields of chemistry, biology, and medicine. It is a derivative of pyridine, an aromatic heterocyclic compound that is found in many natural products. 3-PA-DHC is a useful building block for the synthesis of various organic compounds and has been used in the synthesis of a variety of pharmaceuticals, including anticonvulsants, antidepressants, and anti-inflammatory drugs. In addition, 3-PA-DHC has been extensively studied for its potential therapeutic applications, including its ability to modulate the activity of various enzymes and receptors in the body.
Aplicaciones Científicas De Investigación
Fluorescent and Phosphorescent Materials
The photophysical behavior of 3-(Pyridin-2-yl)aniline dihydrochloride (referred to as TT-Py) has been extensively studied. It displays excitation-dependent fluorescence and phosphorescence under ambient conditions. Researchers have investigated this behavior using steady-state, time-resolved, and ultrafast spectroscopies. The compound’s dual fluorescence and dual phosphorescence arise from the coexistence of two moieties: an extended polycyclic nitrogen-rich structure (TT) rigidified by π–π stacking interactions and short C–H⋯N hydrogen bonds, along with a partially flexible fragment (Py) .
C–H Amination Reactions
2-(Pyridin-2-yl)aniline serves as a removable directing group for C–H amination reactions mediated by cupric acetate. Specifically, it facilitates the amination of β-C(sp2)–H bonds in benzamide derivatives. This auxiliary enables effective amination with various amines, demonstrating good functional group tolerance even in air .
Supramolecular Chemistry and Crystal Engineering
Understanding the intermolecular interactions in TT-Py crystals is crucial. Researchers have investigated π–π stacking, hydrogen bonding, and other non-covalent forces that influence its crystal packing. Such insights contribute to the field of supramolecular chemistry and crystal engineering.
Mecanismo De Acción
Target of Action
It has been designed as a new, removable directing group in promoting c–h amination mediated by cupric acetate .
Mode of Action
3-(Pyridin-2-yl)aniline dihydrochloride interacts with its targets through a process known as C–H amination. This process is mediated by cupric acetate . The compound serves as a directing group, facilitating the amination of the β-C (sp2)–H bonds of benzamide derivatives with a variety of amines .
Result of Action
The primary result of the action of 3-(Pyridin-2-yl)aniline dihydrochloride is the effective amination of the β-C (sp2)–H bonds of benzamide derivatives with a variety of amines . This suggests that the compound may play a role in the synthesis of nitrogen-containing compounds.
Propiedades
IUPAC Name |
3-pyridin-2-ylaniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2.2ClH/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11;;/h1-8H,12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNDCKBACHNFTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657192 |
Source


|
| Record name | 3-(Pyridin-2-yl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1170936-92-1 |
Source


|
| Record name | 3-(Pyridin-2-yl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

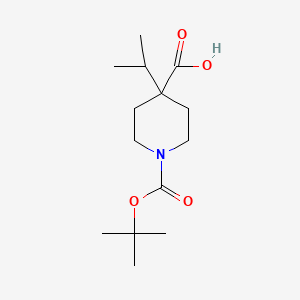
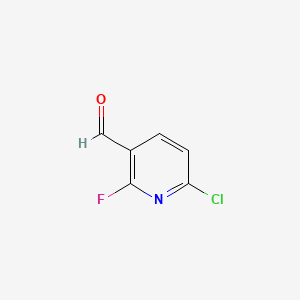
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B581268.png)
